4-(3-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol
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Description
The compound under discussion belongs to a category of chemicals that often includes azetidinone cores, which are of significant interest due to their structural uniqueness and potential applications in medicinal chemistry and material science. The structural complexity of these compounds allows for diverse chemical reactions and properties, making them a subject of ongoing research.
Synthesis Analysis
Azetidinones and their derivatives, including compounds with methoxyphenyl groups, are typically synthesized through multi-step organic synthesis involving key steps such as cyclocondensation, azide reduction, and methylation. For example, compounds with structural similarities were synthesized through reactions involving formaldehyde and dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride (Moser, Bertolasi, & Vaughan, 2005).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are commonly used to determine the molecular structure of such compounds. These methods have elucidated the solid-state structures and solution behaviors of similar compounds, revealing monoclinic and triclinic crystal systems with significant conjugations within their structures (Gluziński, Grochowski, Krajewski, & Pupek, 1991).
Chemical Reactions and Properties
Azetidinones undergo various chemical reactions, including cycloaromatization and cyclocondensation with heteronucleophiles, leading to a variety of heterocyclic structures. These reactions often result in compounds with masked or unmasked aldehyde functionality, demonstrating the chemical versatility of azetidinone derivatives (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).
Physical Properties Analysis
The physical properties, including melting points, boiling points, and solubility, are influenced by the molecular structure and substituents. The crystal packing and intermolecular interactions, such as hydrogen bonding, play a crucial role in defining these properties.
Chemical Properties Analysis
Azetidinone derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles, electrophiles, and radicals. Their chemical stability, reactivity, and potential for further functionalization are areas of active research. The presence of methoxy and other substituents significantly affects their electronic properties and, consequently, their chemical behavior.
- (Gluziński et al., 1991)
- (Moser, Bertolasi, & Vaughan, 2005)
- (Mahata et al., 2003)
Mechanism of Action
Future Directions
properties
IUPAC Name |
[3-(3-hydroxy-3-methylbutyl)phenyl]-[2-(3-methoxyphenyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-22(2,25)12-10-16-6-4-8-18(14-16)21(24)23-13-11-20(23)17-7-5-9-19(15-17)26-3/h4-9,14-15,20,25H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLQWPQZBXATSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCC2C3=CC(=CC=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-{[2-(3-Methoxyphenyl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol |
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